![molecular formula C12H15NO2 B587178 N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide CAS No. 88146-37-6](/img/structure/B587178.png)

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

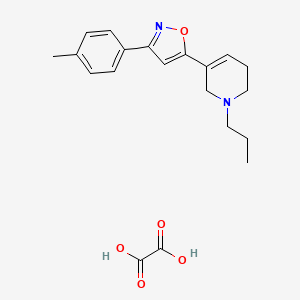

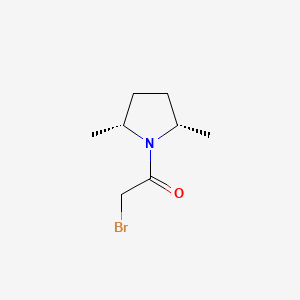

“N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide” is a chiral reagent . It has a molecular formula of C12H15NO2 and a molecular weight of 205.25 . It is also known as "(+)-N-[1-(4-Acetylphenyl)ethyl]acetamide" .

Molecular Structure Analysis

The molecular structure of “N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide” is represented by the formula C12H15NO2 . It consists of a chiral center, an acetyl group, and a phenyl group .Physical And Chemical Properties Analysis

“N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide” is a light brown solid . It has a molecular weight of 205.25 .Scientific Research Applications

Synthesis and Chemical Properties

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide, and related compounds, have been explored for various synthetic applications, illustrating the breadth of chemical research focused on this class of compounds. For instance, Gong Fenga (2007) reported on the improvement and synthesis of related acetamide compounds, showcasing advancements in reduction, acetylation, and ethylation techniques that enhance yields and purity, demonstrating the compound's utility in chemical synthesis and potential scale-up production (Gong Fenga, 2007).

Anticancer Research

A notable direction in the application of acetamide derivatives is in anticancer research. Sharma et al. (2018) synthesized an anticancer drug from a related acetamide compound, confirming its anticancer activity through in silico modeling targeting the VEGFr receptor, indicating the potential of such compounds in therapeutic applications (Sharma et al., 2018).

Molecular Structure Analysis

The study of molecular structures of acetamide derivatives reveals insights into the behavior of these compounds. Kim et al. (2006) investigated the molecular structure of N-alkyl-N-(o-acylphenyl)acetamides, revealing the presence of rotational isomers and their implications on the compounds' physical properties and reactivity (Kim et al., 2006).

Traditional Medicine Applications

Interestingly, derivatives of N-acetyldopamine, which share functional groups with N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide, have been isolated from traditional Chinese medicine sources, showcasing the natural occurrence and potential therapeutic uses of similar compounds (Lu Yang et al., 2015).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrating the utility of these reactions in synthesizing intermediates for antimalarial drugs, highlighting the importance of acetamide derivatives in developing treatments for global health challenges (Magadum & Yadav, 2018).

Mechanism of Action

properties

IUPAC Name |

N-[(1R)-1-(4-acetylphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-8H,1-3H3,(H,13,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAWAOKACCQVTF-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-BROMO-3-[2-(4-BROMOPHENYL)ETHYNYL]BENZENE](/img/no-structure.png)

![2-(5-Methylbenzo[d]thiazol-2-yl)propan-2-amine](/img/structure/B587100.png)

![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

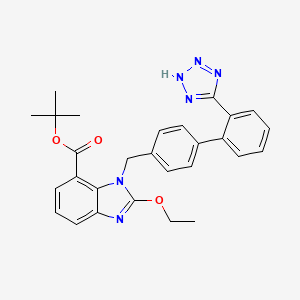

![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)